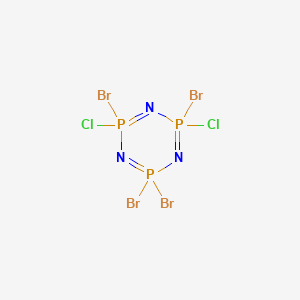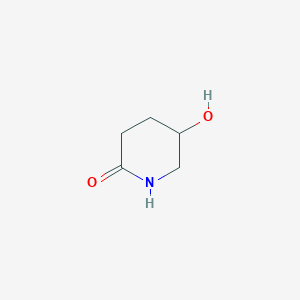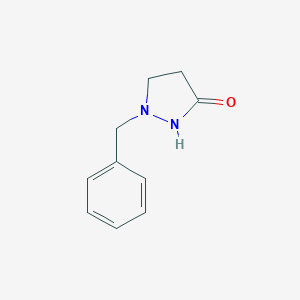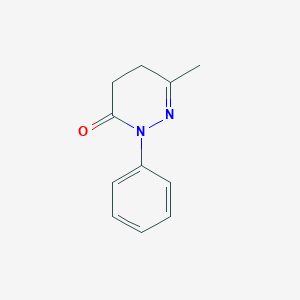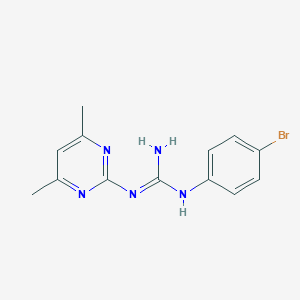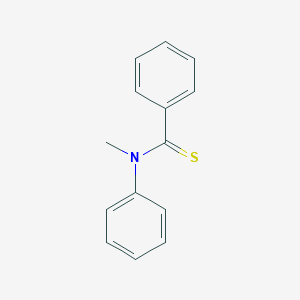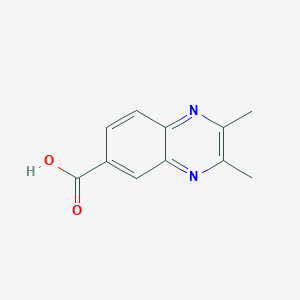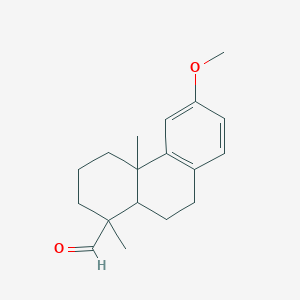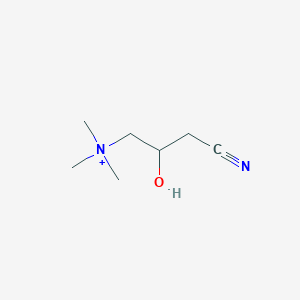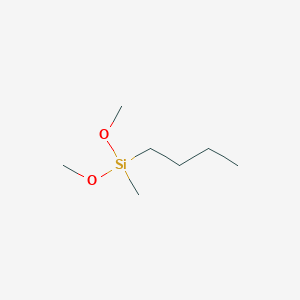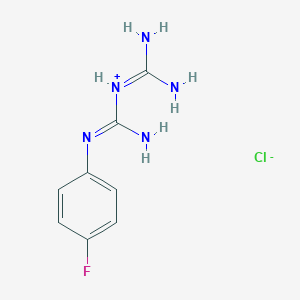
1-(4-Fluorophenyl)biguanide hydrochloride
概要
説明
1-(4-Fluorophenyl)biguanide hydrochloride (1-FPBH) is an important small molecule used in a variety of scientific research applications. It is a synthetic compound derived from the biguanide class of compounds, which are known for their ability to inhibit bacterial growth and to act as antiseptics. 1-FPBH is an important compound in the field of medicinal chemistry, as it has a wide range of applications in the laboratory, including as an antifungal agent, an antimicrobial agent, and a reagent for organic synthesis.
科学的研究の応用
Crystal Structure and Physical Properties
- The title compound, C8H11FN5+·Cl−, exhibits a unique crystalline structure with a non-planar biguanidium group and a rotated phenyl group. This configuration results in the formation of a three-dimensional hydrogen-bonded network in the crystal structure. This insight into the molecular structure contributes to understanding the physical properties of the compound (Tutughamiarso & Bolte, 2010).
Characterization Methods
- Characterization of biguanides like 1-(4-Fluorophenyl)biguanide hydrochloride is achieved through 15N NMR spectroscopy. This technique provides detailed information on the molecular structure and the presence of different tautomeric forms in solution (Clement & Girreser, 1999).
Analytical Applications
A method using a lactone-rhodamine B-based fluorescence optode has been developed for the determination of polyhexamethylene biguanide hydrochloride (PHMB), showing potential for analytical applications in various fields, including healthcare (Funaki, Horikoshi, Kobayashi, & Masadome, 2020).
Capillary electrophoresis combined with contactless conductivity detection is utilized for determining substances like PHMB-HCl in ophthalmic solutions, highlighting its potential in analytical chemistry for quality control in pharmaceutical products (Abad-Villar, Etter, Thiel, & Hauser, 2006).
Biomedical Research
- Biguanides, including this compound derivatives, have been investigated for a range of therapeutic applications, such as antimalarial, antidiabetic, antiviral, anticancer, antibacterial, antifungal, anti-tubercular, antifilarial, and anti-HIV properties. This review covers the extensive medicinal chemistry applications of biguanides (Kathuria, Raul, Wanjari, & Bharatam, 2021).
Analytical Chemistry
- High-Performance Liquid Chromatography (HPLC) is used for the determination of biguanides, including this compound, in various biological and environmental samples. This technique is crucial for pharmacodynamics, pharmacokinetic studies, and quality control of these compounds (Ali, Hussain, Sanagi, Ibrahim, & Aboul‐Enein, 2015).
作用機序
Safety and Hazards
将来の方向性
As for future directions, while specific information for 1-(4-Fluorophenyl)biguanide hydrochloride is not available, biguanides in general have documented anticancer properties in preclinical and clinical settings . Therefore, further investigation into the therapeutic effects of this compound could be a potential future direction.
特性
IUPAC Name |
1-(diaminomethylidene)-2-(4-fluorophenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN5.ClH/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYJTLZNKNUTCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C(N)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166827 | |
| Record name | Biguanide, 1-(p-fluorophenyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16018-83-0 | |
| Record name | Imidodicarbonimidic diamide, N-(4-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16018-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biguanide, 1-(p-fluorophenyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Fluorophenyl)biguanide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antimicrobial properties of 1-(4-Fluorophenyl)biguanide hydrochloride?
A1: this compound exhibits a broad spectrum of antimicrobial activity. Studies have demonstrated its effectiveness against both bacteria and fungi. For instance, research highlights its potent activity against Escherichia coli and Staphylococcus aureus, two common bacterial species. [] This makes it a promising candidate for applications requiring antibacterial action, such as in the development of antimicrobial textiles.
Q2: How is this compound incorporated into textile finishing agents?
A2: this compound is a key component in certain mildew-proof and antibacterial finishing agents for textiles. These agents are typically applied to fabrics through dipping or padding methods. [] The presence of this compound in these formulations imparts long-lasting antibacterial and antifungal properties to the treated fabrics, contributing to hygiene and preventing microbial growth.
Q3: Has this compound been explored in other research contexts?
A3: Interestingly, this compound has appeared in crystallization studies involving the antibiotic nitrofurantoin. [] While not directly related to its antimicrobial properties, these investigations provide insights into the compound's crystallization behavior and potential for forming complexes with other molecules. This knowledge can be valuable for developing formulations or understanding its interactions in different chemical environments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


